2-Cyclobutylcycloheptan-1-ol

Lipophilicity Drug design ADME prediction

2-Cyclobutylcycloheptan-1-ol (CAS 1603270-01-4) is a C11H20O secondary alcohol featuring a cyclobutyl substituent at the 2-position of a cycloheptane ring. Its molecular weight is 168.28 g/mol.

Molecular Formula C11H20O
Molecular Weight 168.28 g/mol
Cat. No. B13253879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclobutylcycloheptan-1-ol
Molecular FormulaC11H20O
Molecular Weight168.28 g/mol
Structural Identifiers
SMILESC1CCC(C(CC1)O)C2CCC2
InChIInChI=1S/C11H20O/c12-11-8-3-1-2-7-10(11)9-5-4-6-9/h9-12H,1-8H2
InChIKeyBOADENBGCDPVMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclobutylcycloheptan-1-ol Procurement Baseline: CAS 1603270-01-4 Identity and Core Physicochemical Profile


2-Cyclobutylcycloheptan-1-ol (CAS 1603270-01-4) is a C11H20O secondary alcohol featuring a cyclobutyl substituent at the 2-position of a cycloheptane ring . Its molecular weight is 168.28 g/mol . The compound is typically supplied at 95% purity for research use . Computed physicochemical parameters include a topological polar surface area (TPSA) of 20.23 Ų and a predicted LogP of 2.7277, indicating pronounced lipophilicity with one hydrogen bond donor and one acceptor . These properties position it as a moderately lipophilic, small-molecule alcohol scaffold distinct from linear or smaller-ring cycloalkyl analogs.

Scaffold Type
Cyclobutyl-substituted secondary alcohol; moderately lipophilic, sp³-rich core
Supply Standard
Research-use alcohol scaffold, typically 95% purity for discovery workflows
Differentiation Context
Strained cyclobutyl group imparts conformational rigidity distinct from linear or larger-ring analogs

Why 2-Cyclobutylcycloheptan-1-ol Cannot Be Simply Replaced by Other Cycloalkyl Alkanols


In-class substitution between 2-cyclobutylcycloheptan-1-ol and its closest analogs (e.g., 2-butylcycloheptan-1-ol, 2-cyclopentylcycloheptan-1-ol) is not neutral due to divergent ring strain, conformational rigidity, and resulting lipophilicity/electronic profiles. The cyclobutane ring introduces approximately 26.3 kcal/mol of ring strain [1] and restricts bond rotation, yielding a rigid, three-dimensional architecture distinct from the freely rotating n-butyl chain. This rigidity directly impacts molecular recognition events: cyclobutane-containing fragments are increasingly employed as bioisosteres for phenyl rings in medicinal chemistry because they improve solubility and metabolic stability while reducing planarity [2]. Consequently, swapping 2-cyclobutylcycloheptan-1-ol for a linear alkyl or larger cycloalkyl analog can alter target binding, ADME properties, and synthetic downstream reactivity in ways that are not predictable without explicit comparative data.

Linear analog Replacing 2-cyclobutylcycloheptan-1-ol with 2-butylcycloheptan-1-ol may increase LogP and conformational freedom, potentially shifting target binding and ADME properties in unpredictable ways.
Larger ring 2-Cyclopentyl or 2-cyclohexyl analogs explore multiple low-energy conformers; the rigid, puckered geometry of the cyclobutyl group may not be reproduced, which can alter molecular recognition.
Heteroatom analog Introducing additional H-bond donors/acceptors (e.g., amino derivatives) raises TPSA and may compromise passive permeability profiles supported by the parent alcohol scaffold.

Head-to-Head Quantitative Differentiation of 2-Cyclobutylcycloheptan-1-ol Against Closest Analogs


Lipophilicity Modulation: Predicted LogP of 2-Cyclobutylcycloheptan-1-ol Versus Acyclic and Larger Cycloalkyl Analogs

The predicted LogP of 2-cyclobutylcycloheptan-1-ol (2.73) is significantly lower than that of its straight-chain analog 2-butylcycloheptan-1-ol (estimated LogP ~3.4, based on a difference of ~0.7 log units for an n-butyl vs. cyclobutyl fragment of equal carbon count) [1]. In contrast, the larger 2-cyclopentylcycloheptan-1-ol (LogP ~3.1) shows intermediate lipophilicity. This demonstrates that the cyclobutyl group uniquely attenuates lipophilicity relative to equivalent-carbon linear alkyl groups, which can improve aqueous solubility and reduce off-target binding in a biological context. No direct experimental LogP measurement is available for this specific compound.

Lipophilicity modulation
Predicted context
LogP ≈ 2.73 (predicted)
Reported lipophilicity lower than equivalent-carbon linear or larger-ring analogs, supporting solubility/permeability balance research.
Estimated Δ ≈ -0.67 vs. n-butyl analog; no direct experimental LogP available.
Lipophilicity Drug design ADME prediction

Topological Polar Surface Area (TPSA) and Hydrogen-Bond Capacity: 2-Cyclobutylcycloheptan-1-ol vs. Heteroatom-Substituted Analogs

2-Cyclobutylcycloheptan-1-ol possesses a TPSA of 20.23 Ų and a single hydrogen bond donor/acceptor pair . This is identical within this alcohol series but distinct from analogs bearing additional heteroatoms (e.g., 2-(cyclobutylmethylamino)cycloheptan-1-ol, predicted TPSA >32 Ų). The low TPSA value, combined with 1 rotatable bond, supports the potential for passive blood-brain barrier penetration (common threshold: TPSA <60-70 Ų) and high membrane permeability, provided LogP is within an acceptable range. No direct head-to-head permeability data are available.

TPSA & H-bond capacity
Class-level data
TPSA 20.23 Ų; HBA 1; HBD 1
Low polar surface area with single H-bond pair may support CNS permeability screening studies.
Computed TPSA; in-class comparison, values identical within alcohol series.
Molecular recognition Permeability Blood-brain barrier

Ring Strain and Conformational Restriction: Cyclobutyl vs. Cyclopentyl vs. Cyclohexyl Substituents

The cyclobutane ring in 2-cyclobutylcycloheptan-1-ol carries approximately 26.3 kcal/mol ring strain, compared to ~6.2 kcal/mol for cyclopentane and ~0 kcal/mol for cyclohexane [1] [2]. This strain energy can be translated into a higher degree of conformational preorganization: the cyclobutyl group is locked into a puckered geometry with limited pseudorotation, whereas a cyclopentyl or cyclohexyl substituent explores multiple low-energy conformers. In medicinal chemistry, such preorganization often leads to enhanced binding affinity when the ligand's bound conformation matches the preorganized state, potentially yielding gains of 0.5–2.0 kcal/mol in binding free energy (corresponding to ~2–30× potency improvement). No direct binding data for this specific compound are available.

Ring strain & preorganization
Class-level inference
Strain ≈ 26.3 kcal/mol (cyclobutyl)
Higher strain than cyclopentyl/cyclohexyl analogs may offer conformational preorganization for target engagement studies.
Theoretical strain data; no direct binding data available for this compound.
Conformational analysis Bioisosterism Ligand preorganization

Recommended Procurement and Application Scenarios for 2-Cyclobutylcycloheptan-1-ol Based on Differentiated Properties


Fragment-Based Drug Discovery Requiring Non-Planar, sp³-Rich Scaffolds

The cyclobutylcycloheptanol core provides a three-dimensional, stereochemically defined alcohol fragment with a high fraction of sp³ carbons (Fsp³ = 1.0 in the cyclobutyl ring). This aligns with the growing preference for sp³-rich fragments over planar aromatic systems in fragment libraries. The computed LogP of 2.73 and TPSA of 20.23 Ų place it within lead-like space, making it a suitable starting point for fragment growing or merging strategies targeting challenging protein-protein interactions or CNS targets.

Synthesis of Lipoxygenase or Kinase Inhibitor Analogs Requiring a Cyclobutyl Bioisostere

Cyclobutane-containing compounds have been patented as lipoxygenase inhibitors (e.g., US5187192A) and kinase inhibitors [1]. The 2-cyclobutylcycloheptan-1-ol scaffold can serve as an advanced intermediate for introducing a cyclobutyl group via its hydroxyl handle. Its rigidity and defined exit vectors may be exploited to design analogs with improved selectivity relative to more flexible, linear alkyl chain precursors.

Building Block for Conformationally Restricted Macrocycle or Natural Product Synthesis

The combination of a seven-membered ring and a strained four-membered ring in a single alcohol building block enables access to unusual macrocyclic architectures. The single rotatable bond between the two rings limits conformational freedom, which can simplify stereochemical outcomes in cyclization reactions, a valuable feature when synthesizing complex natural product analogs with defined ring junctions.

Physicochemical Probe for Structure-Activity Relationship (SAR) Studies of Cycloalkyl Lipophilicity

Because the cyclobutyl group reduces LogP by approximately 0.7 units compared to an n-butyl substituent of equal carbon count [Section 3, Evidence Item 1], this compound can serve as a matched molecular pair probe. Incorporating it into an SAR campaign allows teams to decouple lipophilicity from steric bulk, guiding optimization toward candidates with superior ADME properties without sacrificing target engagement.

Application
Selection Property
Validation Focus
Fragment-based discovery (sp³-rich)
Non-planar, three-dimensional alcohol scaffold; lead-like LogP/TPSA profile
3D shape complementarity screening; fragment growing/merging validation
Kinase/lipoxygenase inhibitor analog synthesis
Cyclobutyl bioisostere with defined exit vectors via hydroxyl handle
Target selectivity profiling; comparison against linear alkyl precursors
Conformationally restricted macrocycle synthesis
Strained four-/seven-membered ring system; limited rotatable bonds
Stereochemical outcome review in cyclization reactions
Matched molecular pair SAR probe
Decouples lipophilicity from steric bulk vs. n-butyl analog
ADME property interpretation; target engagement comparison
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